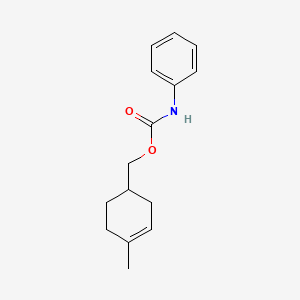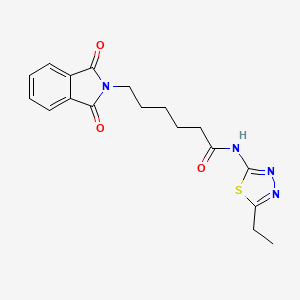
(4-Methylcyclohex-3-en-1-yl)methyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-METHYL-3-CYCLOHEXENYL)METHYL N-PHENYLCARBAMATE is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical industries. This compound is known for its unique chemical structure, which includes a cyclohexenyl ring and a phenylcarbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYL-3-CYCLOHEXENYL)METHYL N-PHENYLCARBAMATE typically involves the reaction of (4-methyl-3-cyclohexenyl)methanol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The reaction can be represented as follows:
(4-methyl-3-cyclohexenyl)methanol+phenyl isocyanate→(4-METHYL-3-CYCLOHEXENYL)METHYL N-PHENYLCARBAMATE
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include metal oxides and acid-base bifunctional ionic liquids. The reaction is typically conducted at elevated temperatures and pressures to achieve optimal results.
Analyse Chemischer Reaktionen
Types of Reactions
(4-METHYL-3-CYCLOHEXENYL)METHYL N-PHENYLCARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(4-METHYL-3-CYCLOHEXENYL)METHYL N-PHENYLCARBAMATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of (4-METHYL-3-CYCLOHEXENYL)METHYL N-PHENYLCARBAMATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl N-phenyl carbamate: A simpler carbamate with similar functional groups.
Ethyl N-phenyl carbamate: Another carbamate with an ethyl group instead of a cyclohexenyl ring.
Uniqueness
(4-METHYL-3-CYCLOHEXENYL)METHYL N-PHENYLCARBAMATE is unique due to its cyclohexenyl ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H19NO2 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
(4-methylcyclohex-3-en-1-yl)methyl N-phenylcarbamate |
InChI |
InChI=1S/C15H19NO2/c1-12-7-9-13(10-8-12)11-18-15(17)16-14-5-3-2-4-6-14/h2-7,13H,8-11H2,1H3,(H,16,17) |
InChI-Schlüssel |
HRTFFVMHRZLMMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)COC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(dimethylamino)phenyl]thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B15030095.png)
![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15030096.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dibutylaniline](/img/structure/B15030108.png)
![ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B15030109.png)
![6-imino-7-(3-methoxypropyl)-N,13-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030117.png)

![Ethyl 5-[(3-cyclopentylpropanoyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B15030138.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B15030142.png)
![7-[(2-Chloro-6-fluorophenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL](/img/structure/B15030144.png)
![(3Z)-1-benzyl-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15030153.png)

![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B15030164.png)

![2-[(E)-2-(3-methoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B15030184.png)
